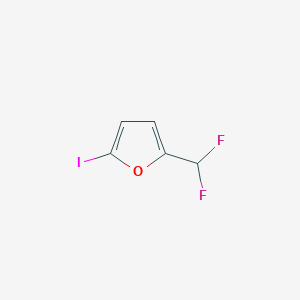![molecular formula C5H10OS B6273104 [(2R)-oxolan-2-yl]methanethiol CAS No. 2271711-02-3](/img/new.no-structure.jpg)
[(2R)-oxolan-2-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-oxolan-2-yl]methanethiol is an organic compound that features a thiol group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-oxolan-2-yl]methanethiol typically involves the following steps:
Starting Material: The synthesis begins with ®-glycidol, which is a chiral epoxide.
Ring Opening: The epoxide ring of ®-glycidol is opened using a thiol reagent, such as hydrogen sulfide or a thiol derivative, under basic conditions. This step introduces the thiol group to the molecule.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrofuran ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R)-oxolan-2-yl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R)-oxolan-2-yl]methanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies involving thiol-based bioconjugation and labeling.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-oxolan-2-yl]methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is exploited in bioconjugation reactions, where the thiol group reacts with electrophilic centers on proteins or other biomolecules. The tetrahydrofuran ring provides structural stability and influences the compound’s reactivity and binding properties.
Comparison with Similar Compounds
[(2R)-oxolan-2-yl]methanethiol can be compared with other thiol-containing compounds, such as:
2-Mercaptoethanol: A simple thiol with a hydroxyl group.
Cysteine: An amino acid with a thiol group.
Thioglycolic Acid: A thiol with a carboxylic acid group.
Uniqueness
This compound is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other thiol-containing compounds. This structural feature makes it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
2271711-02-3 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



